molecular formula C32H39NO20 B13710065 o-Nitrophenyl beta-D-Cellobioside Heptaacetate

o-Nitrophenyl beta-D-Cellobioside Heptaacetate

Cat. No.: B13710065
M. Wt: 757.6 g/mol
InChI Key: KZSYMFJBBGZUFS-RQTHUCIVSA-N
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Description

o-Nitrophenyl beta -D-Cellobioside Heptaacetate is a synthetic compound used primarily in biochemical research. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules, and is modified with nitrophenyl and acetate groups. This compound is often used as a substrate in enzymatic assays to study the activity of specific enzymes, particularly those involved in carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Nitrophenyl beta -D-Cellobioside Heptaacetate typically involves the acetylation of cellobiose followed by the introduction of the nitrophenyl group. The process begins with the protection of the hydroxyl groups of cellobiose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of cellobiose heptaacetate. The next step involves the substitution of one of the acetyl groups with a nitrophenyl group, which can be achieved using o-nitrophenyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for o-Nitrophenyl beta -D-Cellobioside Heptaacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Nitrophenyl beta -D-Cellobioside Heptaacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

o-Nitrophenyl beta -D-Cellobioside Heptaacetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of o-Nitrophenyl beta -D-Cellobioside Heptaacetate involves its hydrolysis by beta-glucosidases. The enzyme cleaves the beta-glycosidic bond, releasing o-nitrophenol and cellobiose. The released o-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity . This mechanism is crucial for studying the kinetics and inhibition of beta-glucosidases and related enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-Nitrophenyl beta -D-Cellobioside Heptaacetate is unique due to its specific structure, which includes both nitrophenyl and multiple acetate groups. This structure makes it particularly useful for studying enzymes that act on cellobiose and related disaccharides. Its ability to release a colored product upon hydrolysis also makes it valuable for quantitative enzyme assays .

Properties

Molecular Formula

C32H39NO20

Molecular Weight

757.6 g/mol

IUPAC Name

[(3R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23?,24?,25-,26-,27?,28?,29?,30?,31-,32+/m1/s1

InChI Key

KZSYMFJBBGZUFS-RQTHUCIVSA-N

Isomeric SMILES

CC(=O)OCC1[C@H](C(C([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3C(C([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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